REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[F:14])[CH3:2]>CO.[Pt](=O)=O>[CH2:1]([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[F:14])[CH3:2]
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Name
|
|
Quantity
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770 mg
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Type
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reactant
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Smiles
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C(C)OC(C1=C(C=C(C=C1)[N+](=O)[O-])F)=O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
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|
Quantity
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75 mg
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Type
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catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
After 0.5 h the reaction mixture was filtered through celite and
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Duration
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0.5 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=C(C=C(C=C1)N)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |